1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-piperidin-1-ylsulfonylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)25(23,24)20-8-6-5-7-9-20/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLTOFMAUNSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO-N) group is a key reactive site, participating in nucleophilic substitutions and hydrolysis:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/HO, reflux) | Aqueous HCl (1–2 M) | Sulfonic acid + piperidine derivative |
| Nucleophilic Substitution | Polar aprotic solvent (DMF, 80°C) | Primary amines (e.g., R-NH) | Sulfonamide displacement to form R-NH-SO- derivatives |
Mechanistic Insight :
The sulfonamide’s electrophilic sulfur atom facilitates attack by nucleophiles (e.g., amines), while hydrolysis under acidic conditions cleaves the S-N bond, yielding sulfonic acid and a piperidine intermediate.
Carbonyl Group Transformations
The carbonyl group linking the pyrazole rings undergoes classical ketone reactions:
Regioselectivity Challenges :
Steric hindrance from the 3,5-dimethylpyrazole substituents limits reactivity at the carbonyl, necessitating bulky reagents or elevated temperatures .
Pyrazole Ring Modifications
The 3,5-dimethyl-1H-pyrazole moiety participates in electrophilic substitutions and cycloadditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | Concentrated HNO | Nitro-substituted pyrazole |
| 1,3-Dipolar Cycloaddition | DCM, RT, 24 hrs | Diazoacetate derivatives | Pyrazoline intermediates |
Key Finding :
Pyrazole nitration occurs preferentially at the 4-position due to electron-donating methyl groups directing electrophiles . Cycloadditions with diazo compounds yield fused heterocycles, expanding structural complexity .
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation and oxidation:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| N-Alkylation | DMF, KCO, 60°C | Alkyl halides (R-X) | N-substituted piperidine derivatives |
| Oxidation | Acetone, 0°C | KMnO | Piperidone (ketone) |
Stereochemical Considerations :
Alkylation at the piperidine nitrogen retains chair conformation stability, favoring equatorial substituents .
Oxadiazole Formation (Analog-Based Inference)
Structural analogs suggest potential oxadiazole synthesis via cyclization:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Cyclocondensation | DMF, 120°C, 12 hrs | NHOH·HCl | 1,2,4-Oxadiazole derivatives |
Mechanism :
Reaction of the carbonyl group with hydroxylamine forms an amidoxime intermediate, which cyclizes to oxadiazole under dehydrating conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine have been reported to inhibit cancer cell proliferation in various human cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the pyrazole ring can enhance anticancer efficacy by increasing cytotoxicity against specific cancer types, such as breast and prostate cancers .
Anticonvulsant Properties
The anticonvulsant potential of pyrazole derivatives has also been explored extensively. Compounds with similar structural features have demonstrated efficacy in various seizure models, suggesting that modifications at the pyrazole position can lead to enhanced neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits for epilepsy .
Anti-inflammatory Effects
In addition to anticancer and anticonvulsant activities, this compound has been investigated for its anti-inflammatory properties. Research suggests that the sulfonyl group may play a pivotal role in mediating these effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole-based compounds demonstrated that derivatives with the sulfonamide group exhibited potent antiproliferative activity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines. The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Anticonvulsant Activity
In another study focusing on the anticonvulsant properties of pyrazole derivatives, compounds structurally related to this compound were tested in PTZ-induced seizure models. The results showed a marked reduction in seizure frequency and duration, highlighting the potential of these compounds as novel anticonvulsants .
Mechanism of Action
The mechanism of action of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanol
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
Uniqueness
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine stands out due to its combination of pyrazole and piperidine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research and development .
Biological Activity
The compound 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure
The compound features a complex structure with multiple functional groups. The presence of two pyrazole rings and a piperidine moiety contributes to its unique properties. The molecular formula is , and its CAS number is 1986427-35-3.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structures have demonstrated IC50 values comparable to standard anticancer agents like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT29 (Colon) | 12.5 | |
| Compound B | Jurkat (Leukemia) | 15.0 | |
| 1-{4-[...]} | A431 (Skin) | <10.0 |
Antimicrobial Properties
Pyrazole derivatives are also noted for their antimicrobial activities. Studies have shown that certain pyrazole-based compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound's sulfonyl group may enhance its interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|---|
| Compound C | E. coli | 31.25 | |
| Compound D | S. aureus | 15.62 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Molecular docking studies suggest that the compound can effectively bind to COX enzymes, potentially reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a similar structure have shown to inhibit key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of electron-donating groups in pyrazoles enhances their ability to scavenge free radicals, contributing to their anti-inflammatory properties .
Case Studies
A recent case study explored the effects of a related pyrazole derivative on human cancer cell lines, demonstrating significant apoptotic activity through activation of the caspase pathway. The study concluded that modifications in the pyrazole structure could enhance its selectivity and potency against specific cancer types .
Q & A
(Basic) What are the common synthetic routes for preparing 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine and its analogs?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic conditions.
- Step 2 : Sulfonylation of the pyrazole ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Step 3 : Coupling reactions (e.g., nucleophilic acyl substitution) to attach the piperidine moiety. For analogs, halogenated aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl) are introduced via Suzuki-Miyaura cross-coupling or direct substitution to enhance bioactivity .
- Step 4 : Purification via column chromatography or recrystallization.
Key intermediates and reaction progress should be monitored using TLC or HPLC. Optimizing stoichiometry and solvent polarity (e.g., DMF or THF) is critical for yield improvement .
(Basic) How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice, as seen in analogs with similar pyrazole-piperidine frameworks) .
- NMR spectroscopy : H and C NMR verify proton environments and carbon connectivity. For example, sulfonyl groups exhibit characteristic deshielding in C NMR (~110-120 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm, S=O stretch ~1350-1150 cm) .
(Basic) What are the recommended storage conditions for this compound?
Storage at room temperature in airtight containers under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Avoid prolonged light exposure, as sulfonyl and carbonyl groups may degrade photochemically .
(Advanced) How can computational methods optimize reaction conditions for synthesizing this compound?
Modern approaches integrate:
- Quantum chemical calculations : Tools like Gaussian or ORCA model reaction pathways, transition states, and activation energies to predict feasible routes.
- Machine learning (ML) : Algorithms trained on reaction databases (e.g., PubChem) identify optimal catalysts, solvents, and temperatures.
- Reaction path search methods : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error by 60-70%. For example, ML-guided optimization of sulfonylation steps can improve yields from 45% to >80% .
(Advanced) How should researchers design experiments to evaluate the antimicrobial activity of this compound?
- In vitro assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours.
- Structural analogs : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) to correlate structure-activity relationships (SAR).
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls.
- Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption or β-galactosidase assays for cell wall integrity .
(Advanced) How can contradictory bioactivity data across studies be resolved?
- Re-examine structural purity : Contradictions often arise from impurities (>95% purity required; verify via HPLC).
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time). For example, MIC discrepancies may stem from differences in bacterial growth phases.
- Solubility effects : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution.
- Structural nuances : Minor substituent changes (e.g., 3,5-dimethyl vs. 4-chlorophenyl) drastically alter bioactivity. Replicate studies with identical analogs .
(Advanced) What is the role of substituents in modulating the compound’s reactivity and bioactivity?
- Electron-withdrawing groups (EWGs) : Halogens (e.g., Cl, F) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- Steric effects : Bulky groups (e.g., ethyl at N1-position) improve metabolic stability but may reduce binding affinity.
- Hydrogen-bond donors : Pyrazole NH and sulfonyl oxygen participate in target interactions (e.g., with bacterial enzymes like dihydrofolate reductase).
- Piperidine ring flexibility : Conformational analysis (via molecular dynamics) shows that rigid piperidine derivatives exhibit higher target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
